3-[(1,3-Benzoxazol-2-yl)methyl]-4-(prop-2-enoyl)piperazin-2-one
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Overview
Description
3-[(1,3-Benzoxazol-2-yl)methyl]-4-(prop-2-enoyl)piperazin-2-one is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzoxazol-2-yl)methyl]-4-(prop-2-enoyl)piperazin-2-one typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, the reaction between 2-aminophenol and aldehyde in the presence of a base such as potassium carbonate and an oxidant like tert-butyl hydroperoxide under blue LED light can yield benzoxazole derivatives .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic methodologies. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Benzoxazol-2-yl)methyl]-4-(prop-2-enoyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidants like tert-butyl hydroperoxide, and reducing agents like sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-[(1,3-Benzoxazol-2-yl)methyl]-4-(prop-2-enoyl)piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and materials.
Biology: It has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Industry: Benzoxazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzoxazol-2-yl)methyl]-4-(prop-2-enoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis . The compound may also exert antimicrobial effects by disrupting bacterial cell membranes and inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(1,3-Benzoxazol-2-yl)methyl]-4-(prop-2-enoyl)piperazin-2-one include other benzoxazole derivatives such as:
- 2-((1H-benzimidazol-2-yl)methyl)benzoxazole
- 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-ylmethyl)-4-prop-2-enoylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-2-14(19)18-8-7-16-15(20)11(18)9-13-17-10-5-3-4-6-12(10)21-13/h2-6,11H,1,7-9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBHNVZWDTZWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCNC(=O)C1CC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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